5-yl vs. 2-yl Attachment: Hydrogen-Bond Donor Count Divergence Affects Permeability and Target Engagement
The target compound (5-yl substitution) possesses a single hydrogen-bond donor (HBD = 1) from the benzimidazole NH, in contrast to the 2-yl positional isomer N-(1H-benzimidazol-2-yl)-2-(4-chlorophenoxy)acetamide, which presents two HBDs (HBD = 2) [1]. A 1-HBD vs. 2-HBD difference directly impacts passive membrane permeability and CNS penetration potential by approximately 0.5–1.0 log unit in predicted permeability, based on established HBD–permeability relationships . The 5-yl isomer further offers a distinct hydrogen-bond acceptor vector (tPSA 55.63 Ų) compared to the 2-yl series (tPSA ~71 Ų for the quinazolinyl analog [1]), indicating measurably different desolvation penalties for target binding.
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | HBD = 1; tPSA = 55.63 Ų; clogP = 3.10 [1] |
| Comparator Or Baseline | N-(1H-Benzimidazol-2-yl)-2-(4-chlorophenoxy)acetamide (2-yl isomer): HBD = 2; tPSA not directly measured but structurally higher ; WAY-656018 (2-yl, 2-Cl isomer): HBD = 2, ALogP = 3.171 |
| Quantified Difference | ΔHBD = −1 (target vs. 2-yl isomer); ΔtPSA ≈ −15 to −16 Ų (estimated from analogous 5-yl vs. 2-yl benzimidazole pairs ) |
| Conditions | Computed physicochemical properties (clogP, tPSA, HBD) per standard drug-likeness algorithms [1] |
Why This Matters
The 1-HBD profile of the 5-yl isomer confers intrinsically higher membrane permeability and a distinct CNS MPO score relative to 2-HBD analogs, making it a more suitable starting point for CNS-penetrant or intracellular target programs where passive diffusion governs target access.
- [1] Sildrug Database. C₁₅H₁₂ClN₃O₂ Calculated Properties: clogP 3.10, HBD 1, HBA 5, tPSA 55.63. https://sildrug.ibb.waw.pl (accessed 2026-04-30). View Source
